Technical Guide: Discovery of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine Derivatives
Technical Guide: Discovery of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine Derivatives
[1]
Executive Summary
The 4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from kinases (Akt, CDK) to inflammatory caspases.[1] This guide focuses on the technical discovery and optimization of this scaffold, specifically highlighting its emergence as a non-competitive inhibitor of inflammatory caspases (Caspase-1, -4, and -5) .[1]
This document details the synthetic pathways, regiochemical considerations, and Structure-Activity Relationship (SAR) logic that transformed a simple pyrimidine core into the potent lead candidate CK-1-41 , a critical tool for studying inflammasome-mediated pathology.[1]
Target Identification & Mechanism
The Biological Imperative: Inflammatory Caspases
While apoptotic caspases (e.g., Caspase-3/7) are well-studied, inflammatory caspases (Human: Caspase-1, -4, -5; Murine: Caspase-1, -11) drive the innate immune response.[1] They are the enzymatic core of the inflammasome , a multiprotein oligomer responsible for processing pro-IL-1β and pro-IL-18 into their active cytokine forms and inducing pyroptosis (lytic cell death).[1]
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Therapeutic Gap: Most caspase inhibitors (e.g., Z-VAD-FMK) are peptide-based, active-site directed, and lack selectivity, leading to off-target toxicity.[1]
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The Solution: The 4,6-disubstituted pyrimidine scaffold binds to a non-catalytic allosteric site , offering a mechanism for high selectivity and reduced toxicity.
Mechanism of Action: Non-Competitive Inhibition
Unlike peptidomimetics that bind the catalytic cysteine (Cys285 in Caspase-1), the 4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine derivatives act as non-competitive inhibitors .[1] Kinetic studies reveal that these compounds do not alter the
Figure 1: The inflammatory signaling cascade. The pyrimidine scaffold acts downstream of inflammasome assembly, directly inhibiting Caspase-1 activity via an allosteric mechanism.[1]
Chemical Synthesis & Regioselectivity
The synthesis of 4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine derivatives relies on sequential Nucleophilic Aromatic Substitution (
The Starting Material: 2,4,6-Trichloropyrimidine
For the CK-1-41 series, the scaffold is actually a 2,4,6-trisubstituted system.[1] However, the 4,6-positions are chemically equivalent in the starting material but distinct from position 2.
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Reactivity Order: C4/C6 > C2.
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The nitrogen atoms in the pyrimidine ring withdraw electron density, making C4 and C6 highly electrophilic.
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C2 is less reactive due to the flanking nitrogens' lone pair repulsion and steric environment, though it is still susceptible to substitution under forcing conditions.
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Validated Synthetic Protocol
This protocol describes the synthesis of the lead compound CK-1-41 (4-(4-ethylphenyl)piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine).[1]
Step 1: C4-Selective Substitution
Objective: Install the piperazine moiety at the most reactive position (C4).[1]
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Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), N-(4-ethylphenyl)piperazine (1.0 eq), DIPEA (1.2 eq).
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Conditions: Ethanol, 0°C to RT, 2 hours.
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Mechanism: The piperazine acts as a nucleophile attacking C4. The low temperature prevents double substitution at C6.
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Outcome: Formation of 2,6-dichloro-4-(piperazin-1-yl)pyrimidine.[1]
Step 2: C2/C6-Exhaustive Substitution
Objective: Displace the remaining chlorides with pyrrolidine.[1]
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Reagents: Intermediate from Step 1, Pyrrolidine (Excess, >3.0 eq).
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Conditions: Ethanol/THF, Reflux (80°C), 12-16 hours.
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Mechanism: The first equivalent of pyrrolidine attacks C6 (the remaining highly active site). The second equivalent attacks C2 (the least reactive site), requiring thermal energy to overcome the activation barrier.
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Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).
Figure 2: Sequential SNAr synthesis route.[1] Control of temperature and stoichiometry ensures the correct substitution pattern.
Structure-Activity Relationship (SAR)
The "Design" phase reveals that the piperazine tail is the primary driver of potency and selectivity, while the pyrrolidine wings modulate solubility and lock the conformation.
Key SAR Findings (Caspase Inhibition)
| Region | Modification | Effect on Activity ( | Insight |
| Position 4 (Piperazine) | N-Aryl (Ethylbenzene) | High Potency (<50 nM) | The hydrophobic ethylbenzene group likely occupies a deep hydrophobic pocket in the allosteric site.[1] |
| N-Methyl / N-Alkyl | Low Potency (>10 µM) | Aliphatic groups lack the necessary | |
| N-Phenyl (Unsubstituted) | Moderate Potency | The ethyl group provides critical steric fill.[1] | |
| Position 2, 6 (Pyrrolidine) | Pyrrolidine | Optimal | Provides rigid steric bulk. |
| Diethylamine | Reduced Potency | Flexible chains increase entropic penalty upon binding.[1] | |
| Morpholine | Loss of Activity | Introduction of polar oxygen disrupts hydrophobic packing at the interface. |
The "CK-1-41" Breakthrough
The compound CK-1-41 emerged as the lead candidate.[1]
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Selectivity: Pan-selective for inflammatory caspases (1, 4,[3] 5) but spares apoptotic caspases (3, 7).
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Potency:
values in the low nanomolar range. -
Solubility: The basic nitrogens in the piperazine/pyrrolidine rings improve aqueous solubility compared to purely hydrophobic inhibitors.
Experimental Validation Protocols
To ensure trustworthiness (E-E-A-T), the following assays are recommended to validate hits from this scaffold.
A. Fluorogenic Caspase Activity Assay[1]
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Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.
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Substrate: Ac-WEHD-AMC (Specific for Caspase-1).
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Protocol:
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Incubate Recombinant Caspase-1 (10-50 units) with the test compound (0.1 nM - 10 µM) for 15 minutes at 37°C.
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Add Substrate (50 µM final).
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Monitor fluorescence (Ex 380 nm / Em 460 nm) for 60 minutes.
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Data Analysis: Calculate
from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine .
B. Cell-Based Inflammasome Assay (THP-1 Cells)
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Priming: Treat THP-1 monocytes with LPS (1 µg/mL) for 3 hours to induce Pro-IL-1β expression.[1]
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Inhibitor Treatment: Add test compound (CK-1-41) for 30 minutes.
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Activation: Add ATP (5 mM) or Nigericin (10 µM) to trigger NLRP3 inflammasome assembly.
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Readout: Measure IL-1β secretion in the supernatant via ELISA.[1] Western blot cell lysates for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20 subunit).[1]
References
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Karver, C. E., et al. (2016).[3] "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases."[1] Bioorganic & Medicinal Chemistry Letters.
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WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology.
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Liu, Y., et al. (2016).[3] "Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors." Archiv der Pharmazie.
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Selleck Chemicals. "Caspase Inhibitors: Mechanism and Application." SelleckChem.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 3. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
